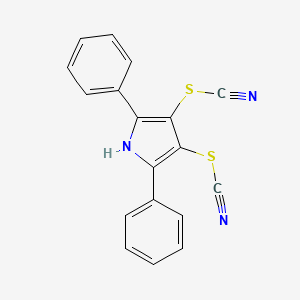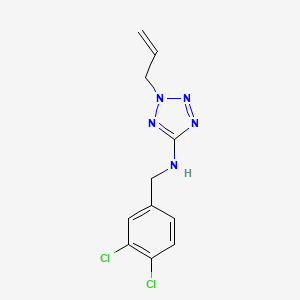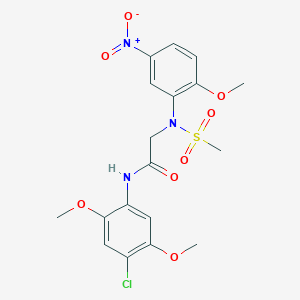![molecular formula C14H15N3O3S B12483795 N-{4-[(4-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12483795.png)
N-{4-[(4-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to an acetamide group. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-methylpyridine-2-sulfonamide with 4-acetamidophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles (amines, thiols); reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted sulfonamides
Scientific Research Applications
N-{4-[(4-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of matrix metalloproteinases.
Medicine: Explored for its antiproliferative and antimicrobial activities, making it a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(4-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its inhibitory effect on matrix metalloproteinases is achieved through the binding of the sulfonamide group to the active site of the enzyme, thereby blocking its activity. This interaction disrupts the enzyme’s function, leading to the inhibition of processes such as tissue remodeling and cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-((pyridin-4-ylmethyl)sulfamoyl)phenyl)acetamide
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
Comparison
Compared to similar compounds, N-{4-[(4-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide is unique due to the presence of the 4-methylpyridin-2-yl group, which enhances its biological activity and specificity. This structural feature allows for stronger interactions with molecular targets, making it a more potent inhibitor in various biological assays.
Properties
Molecular Formula |
C14H15N3O3S |
|---|---|
Molecular Weight |
305.35 g/mol |
IUPAC Name |
N-[4-[(4-methylpyridin-2-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C14H15N3O3S/c1-10-7-8-15-14(9-10)17-21(19,20)13-5-3-12(4-6-13)16-11(2)18/h3-9H,1-2H3,(H,15,17)(H,16,18) |
InChI Key |
CCOHDBGXSRDPOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~1~-[2-(benzyloxy)-3-ethoxybenzyl]-1H-tetrazole-1,5-diamine](/img/structure/B12483731.png)
![1-[4-(benzyloxy)-3-chlorophenyl]-N-(4-methylbenzyl)methanamine](/img/structure/B12483745.png)
![N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}propan-1-amine](/img/structure/B12483753.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B12483758.png)
![N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-propoxybenzamide](/img/structure/B12483759.png)

![4-(3,4-dichlorophenyl)-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12483768.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B12483769.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B12483775.png)

![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-methoxybenzenesulfonamide](/img/structure/B12483790.png)
![2-{1-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}quinazolin-4(3H)-one](/img/structure/B12483802.png)
